Product packaging for LSD1-IN-C26(Cat. No.:)

LSD1-IN-C26

Cat. No.: B1193061
M. Wt: 485.614
InChI Key: YMPCSSJFKYSFEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LSD1-IN-C26 is a potent and selective inhibitor of the epigenetic regulator Lysine-Specific Demethylase 1 (LSD1/KDM1A), identified through structure-activity relationship studies . This reversible inhibitor binds to the flavin adenine dinucleotide (FAD) cofactor site of LSD1 with an IC50 value of 1.72 µM . It demonstrates high selectivity for LSD1 over related enzymes like MAO-A and MAO-B, and its activity is not due to false-positive results from horseradish peroxidase (HRP) inhibition or hydrogen peroxide consumption . In cellular models, particularly in LSD1-overexpressing A549 non-small cell lung cancer cells, this compound effectively engages its target, leading to a concentration-dependent increase in the cellular levels of histone marks H3K4me1, H3K4me2, and H3K9me2 . A key functional effect of this compound is its significant inhibition of cancer cell migration . Western blot analyses confirm that this is associated with the reversal of the epithelial-to-mesenchymal transition (EMT), characterized by upregulated expression of epithelial markers E-Cadherin and Claudin-1, and downregulated expression of the mesenchymal marker N-Cadherin and its upstream transcription factors Snail and Slug . The [1,2,4]triazolo[1,5-a]pyrimidine scaffold of this compound represents a promising structure for the development of new epigenetic-based cancer therapeutics . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C25H27N9S

Molecular Weight

485.614

IUPAC Name

2-(((1H-Benzo[d]imidazol-2-yl)methyl)thio)-5-methyl-N-(4-(4-methylpiperazin-1-yl)phenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C25H27N9S/c1-17-15-23(27-18-7-9-19(10-8-18)33-13-11-32(2)12-14-33)34-24(26-17)30-25(31-34)35-16-22-28-20-5-3-4-6-21(20)29-22/h3-10,15,27H,11-14,16H2,1-2H3,(H,28,29)

InChI Key

YMPCSSJFKYSFEG-UHFFFAOYSA-N

SMILES

CN1CCN(C2=CC=C(NC3=CC(C)=NC4=NC(SCC5=NC6=CC=CC=C6N5)=NN34)C=C2)CC1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LSD1-IN-C26;  LSD1 IN C26;  LSD1INC26

Origin of Product

United States

Pathological Dysregulation of Lsd1 in Disease Models

LSD1 in Cancer Research Models

LSD1's multifaceted roles in transcriptional regulation and protein modification make it a significant player in the complex landscape of cancer biology. Research models utilizing various techniques, including genetic manipulation and pharmacological inhibition with compounds like LSD1-IN-C26, have been instrumental in elucidating its contributions to different aspects of tumorigenesis and cancer progression.

Overexpression Across Malignancies (e.g., Breast Cancer, Prostate Cancer, Acute Myeloid Leukemia, Small Cell Lung Cancer, Oral Squamous Cell Carcinoma)

LSD1 is widely overexpressed in a broad spectrum of cancers compared to normal tissues. frontiersin.orgnews-medical.netaacrjournals.orgresearchgate.netoncotarget.complos.orgnih.govacs.orgresearchgate.net This overexpression has been reported in various solid tumors, including breast cancer, prostate cancer, small cell lung cancer (SCLC), oral squamous cell carcinoma (OSCC), gastric cancer, hepatocellular carcinoma, and esophageal cancer, as well as hematological malignancies like acute myeloid leukemia (AML). frontiersin.orgaacrjournals.orgresearchgate.netoncotarget.complos.orgnih.govacs.orgresearchgate.net High LSD1 expression is often correlated with more aggressive disease and poor prognosis in several cancer types. frontiersin.orgaacrjournals.orgplos.orgnih.govresearchgate.net

Data on LSD1 overexpression across selected malignancies:

Cancer TypeObservationSource
Breast CancerUbiquitously overexpressed; associated with aggressive biology. frontiersin.orgaacrjournals.orgoncotarget.comacs.orgoncotarget.com frontiersin.orgaacrjournals.orgoncotarget.comacs.orgoncotarget.com
Prostate CancerUbiquitously overexpressed; associated with recurrence and poor prognosis. frontiersin.orgaacrjournals.orgoncotarget.comnih.govacs.orgresearchgate.netspringermedizin.de frontiersin.orgaacrjournals.orgoncotarget.comnih.govacs.orgresearchgate.netspringermedizin.de
Acute Myeloid Leukemia (AML)Ubiquitously overexpressed; one of the most represented cancers with LSD1 overexpression. frontiersin.orgresearchgate.netacs.orgresearchgate.netoncotarget.compnas.org frontiersin.orgresearchgate.netacs.orgresearchgate.netoncotarget.compnas.org
Small Cell Lung Cancer (SCLC)Overexpressed; driven by interaction with transcription factor INSM1. frontiersin.orgacs.orgresearchgate.net frontiersin.orgacs.orgresearchgate.net
Oral Squamous Cell Carcinoma (OSCC)High expression observed. frontiersin.orgresearchgate.net frontiersin.orgresearchgate.net
Gastric CancerOverexpressed. frontiersin.orgnih.govresearchgate.netnih.gov frontiersin.orgnih.govresearchgate.netnih.gov
Lung Cancer (NSCLC/LUAD)Overexpressed; associated with high malignancy and poor prognosis. aacrjournals.orgoncotarget.complos.orgacs.orgnih.gov aacrjournals.orgoncotarget.complos.orgacs.orgnih.gov
Gynecologic Malignancies (Ovarian, Endometrial)Elevated LSD1 promotes tumorigenesis. oncotarget.comspandidos-publications.com oncotarget.comspandidos-publications.com
Kidney CancerRegulates progression; pargyline (B1678468) (LSD1 inhibitor) reduced proliferation. mdpi.com mdpi.com

Role in Tumorigenesis and Cancer Progression

LSD1 plays a significant role in tumorigenesis and cancer progression through various mechanisms, including the suppression of tumor suppressor genes and interaction with oncogenic pathways. news-medical.netaacrjournals.org Its dysregulation contributes to the initiation and progression of tumors. aacrjournals.orgresearchgate.net LSD1 can function as either a transcriptional repressor or activator, influencing gene expression programs crucial for cancer development. frontiersin.orgnews-medical.netspringermedizin.de Studies have shown that LSD1 is involved in the epigenetic reprogramming that underlies tumor metastasis. oncotarget.com

Modulation of Cell Proliferation and Growth

LSD1's overexpression is linked to increased cell proliferation and growth in various cancer types. frontiersin.orgnews-medical.netplos.orgoncotarget.com Inhibition or downregulation of LSD1 expression in cancer cell lines has been shown to suppress proliferation and reduce tumor growth in preclinical models. oncotarget.complos.orgoncotarget.comnih.govnih.govmdpi.comieo.it For instance, in kidney cancer cells, LSD1 knockdown reduced cell proliferation, and treatment with the LSD1 inhibitor pargyline also delayed growth. mdpi.com In non-small cell lung cancer, overexpression of LSD1 enhanced cell growth, while inhibition suppressed it. plos.org Compound 26, a triazole-dithiocarbamate based LSD1 inhibitor, showed potent inhibition of gastric cancer cell growth in vitro and reduced tumor growth in a xenograft model. nih.gov

Contribution to Epithelial-Mesenchymal Transition (EMT) and Metastasis

LSD1 is a crucial mediator of the epithelial-mesenchymal transition (EMT), a process essential for cancer metastasis. spandidos-publications.comoncotarget.comnih.govmdpi.comoaepublish.com It contributes to EMT by regulating the expression of key genes involved in this transition, such as E-cadherin, N-cadherin, and vimentin. spandidos-publications.comnih.govmdpi.com LSD1 can be recruited to the promoter regions of genes like E-cadherin, leading to their transcriptional repression and promoting a mesenchymal phenotype. spandidos-publications.comnih.govmdpi.com Inhibition of LSD1 has been shown to impair the migration and invasion abilities of cancer cells in various models, including lung cancer and ovarian cancer. plos.orgspandidos-publications.comnih.govmdpi.com For example, in ovarian cancer cells, LSD1 inhibition impaired migration and invasion, while overexpression enhanced these processes. spandidos-publications.com

Impact on Cancer Stem Cell Biology

LSD1 plays a significant role in maintaining the stemness characteristics of cancer stem cells (CSCs), a subpopulation of cancer cells associated with tumor initiation, progression, and resistance to therapy. mdpi.comoncotarget.compnas.orgnih.govnih.gov LSD1 is essential for the maintenance of leukemic stem cell potential in AML and is involved in sustaining oncogenic gene expression programs that prevent differentiation and apoptosis. mdpi.comoncotarget.compnas.org Inhibition of LSD1 has been shown to reduce the self-renewal potential and viability of CSCs and induce differentiation in various cancer types, including AML and glioblastoma. mdpi.compnas.orgnih.gov Studies suggest that targeting LSD1 could be a strategy for therapeutic ablation of SOX2-driven cancer stemness, particularly in breast cancer. aging-us.com

Involvement in Mechanisms of Drug Resistance in Preclinical Settings

LSD1 overexpression has been linked to drug resistance in cancer. frontiersin.orgmdpi.comaacrjournals.org The reduction of LSD1 activity, through either pharmacological or genetic approaches, has been shown to prevent resistance to antitumor agents in breast cancer and other cancer models. frontiersin.org LSD1 inhibition can increase the sensitivity of cancer cells to chemotherapy and other therapeutic approaches. mdpi.commdpi.com For instance, LSD1 knockdown increased anti-cancer drug sensitivity in kidney cancer cells. mdpi.com In multiple myeloma, LSD1 inhibition has been shown to improve sensitivity to proteasome inhibitors and overcome drug resistance. thno.org Studies in breast cancer models have demonstrated that combined administration of LSD1 inhibitors with conventional drugs can have a synergistic effect and target the CSC subpopulation, which is often associated with chemoresistance. mdpi.com

Chemoresistance Pathways

LSD1 has been shown to promote chemoresistance in various cancers. frontiersin.orgfrontiersin.orgnih.govnih.gov This can occur through its function as a co-activator interacting with different ligand proteins. frontiersin.orgnih.gov LSD1 mediates resistance to chemotherapeutic agents by enhancing cancer stemness and regulating genes involved in survival pathways. nih.govmdpi.com For instance, LSD1 overexpression has been linked to resistance against doxorubicin (B1662922) in breast cancer cells, leading to a significant increase in cell survival after drug treatment. mdpi.com Inhibition of LSD1 has shown potential to attenuate chemoresistance in preclinical models. frontiersin.orgnih.gov

Research findings on LSD1 and chemoresistance:

Cancer TypeChemotherapy AgentLSD1 Role in Resistance MechanismEffect of LSD1 Inhibition (Preclinical)Source
Breast CancerPaclitaxelFunctions as co-activator (e.g., with CAC1/LSD1/ER complex)Promotes sensitivity nih.gov
Breast CancerDoxorubicinEnhances breast cancer stemnessOvercomes resistance, reduces survival mdpi.com
Oral Squamous Cell CarcinomaVariousPromotes cancer stem cells, regulates EGFR signalingAttenuates resistance nih.gov
Acute Myeloid LeukemiaVariousMaintains stem cell self-renewal, regulates differentiation blockInduces differentiation, improves sensitivity (often in combination) frontiersin.orgludwigcancerresearch.orgnih.gov
Hormone Therapy Resistance Pathways

LSD1 plays a significant role in mediating resistance to hormone therapies, particularly in hormone-driven cancers like breast and prostate cancer. frontiersin.orgnih.govnih.govumich.edu In breast cancer, LSD1 contributes to hormone therapy resistance by activating estrogen receptor (ER) transcriptional activity. frontiersin.orgnih.gov In castration-resistant prostate cancer (CRPC), LSD1 acts as a co-activator of the wild-type androgen receptor (AR) and has been shown to attenuate signaling through the constitutively active AR-V7 splice variant, a key driver of resistance to therapies like enzalutamide (B1683756) and abiraterone. nih.govumich.edu Studies have demonstrated that LSD1 inhibition can impact the function of AR-V7 in CRPC models. nih.gov

Research findings on LSD1 and hormone therapy resistance:

Cancer TypeHormone Therapy Agent(s)LSD1 Role in Resistance MechanismEffect of LSD1 Inhibition (Preclinical)Source
Breast CancerVariousActivates Estrogen Receptor transcriptional activityPotential to overcome resistance frontiersin.orgnih.gov
Prostate CancerEnzalutamide, AbirateroneCo-activator of AR, attenuates AR-V7 splice variant activityAttenuates signaling, potential to overcome resistance nih.govumich.edu
Resistance to Immune Checkpoint Blockade and CAR-T Therapy in Preclinical Models

LSD1 inhibition has shown promise in overcoming resistance to immunotherapy, including immune checkpoint blockade (ICB) and potentially CAR-T therapy, in preclinical models. nih.govthno.org LSD1 can regulate the tumor microenvironment and influence immune cell function. thno.org Inhibition of LSD1 has been reported to upregulate the expression of PD-L1 in oral squamous cell carcinoma, leading to enhanced responses to immune checkpoint inhibitor therapy. nih.gov In small cell lung cancer (SCLC), LSD1 inhibition can promote a shift towards a low neuroendocrine phenotype, restore MHC-I expression, and trigger intrinsic IFN signaling, thereby enhancing tumor immunogenicity and increasing CD8+ T cell activation and infiltration. thno.org Combining LSD1 inhibitors with ICB therapy has effectively enhanced the immune response against treatment-resistant tumors in preclinical settings. thno.org While the search results did not provide specific details on this compound (GSK2879552) in CAR-T resistance models, the broader role of LSD1 in modulating the immune microenvironment suggests potential implications that warrant further research.

Research findings on LSD1 inhibition and immunotherapy resistance:

Therapy TypeCancer Type(s)LSD1 Role in Resistance MechanismEffect of LSD1 Inhibition (Preclinical)Source
Immune Checkpoint Blockade (ICB)Oral Squamous Cell CarcinomaRegulates immune microenvironment, may upregulate PD-L1Enhances response to ICB nih.gov
Immune Checkpoint Blockade (ICB)Small Cell Lung Cancer (SCLC)Inhibits MHC-I expression, affects neuroendocrine differentiation, influences T cell infiltrationRestores MHC-I, promotes anti-tumor immunity, increases CD8+ T cell infiltration, enhances ICB efficacy (e.g., Bomedemstat studies) thno.org
Immune Checkpoint Blockade (ICB)MelanomaAblation of LSD1 promotes antitumor immunity in combination with checkpoint blockade.Promotes antitumor immunity in combination with checkpoint blockade. nih.gov

LSD1 in Neurodegenerative Disease Research Models

LSD1 is highly expressed in the brain and plays a critical role in neuronal development and function. oryzon.com Dysregulation of LSD1 activity or localization has been linked to several neurodegenerative disorders. oryzon.comfrontiersin.orgacs.org

Association with Alzheimer's Disease and Frontotemporal Dementia Models

LSD1 dysregulation is associated with Alzheimer's disease (AD) and Frontotemporal Dementia (FTD) in research models. acs.orgnih.govbiorxiv.orgemory.edufarmaindustria.orgmedicamentos-innovadores.org Studies have shown that LSD1 localizes to pathological tau aggregates in the brains of AD patients. frontiersin.orgnih.govemory.edufrontiersin.orgnih.govpnas.org In mouse models of tauopathy, LSD1 is sequestered in the cytoplasm and depleted from the nucleus in neurons, suggesting a disruption of its normal nuclear function. frontiersin.orgnih.govbiorxiv.orgemory.edunih.govpnas.orgbiorxiv.org This mislocalization is proposed as a mechanism contributing to neurodegeneration. nih.govemory.edupnas.orgbiorxiv.org LSD1 inhibitors, such as vafidemstat (B611622) (ORY-2001) and TAK-418, have been investigated in AD models and have shown potential to improve cognitive deficits and reduce neuroinflammation. acs.orgwikipedia.orgjst.go.jpacs.org

Interplay with Pathological Tau Protein and Neurodegeneration Mechanisms

Pathological tau protein directly interferes with LSD1 function, contributing to neurodegeneration. nih.govbiorxiv.orgemory.edunih.govpnas.orgbiorxiv.org In tauopathy mouse models, pathological tau sequesters LSD1 in the cytoplasm of neurons, leading to a depletion of nuclear LSD1. frontiersin.orgnih.govemory.edunih.govpnas.orgbiorxiv.org Since nuclear LSD1 is essential for neuronal survival, its mislocalization disrupts critical gene expression required for maintaining neuronal health. frontiersin.orgnih.govfrontiersin.orgnih.govpnas.org Reducing LSD1 levels in these mice exacerbates tau-mediated neurodegeneration, while overexpressing LSD1 in hippocampal neurons can significantly delay neurodegeneration and counteract tau-induced gene expression changes, even after pathology has formed. nih.govbiorxiv.orgemory.edunih.govpnas.orgbiorxiv.org This suggests that LSD1 is a critical mediator of pathological tau-induced neurodegeneration and a potential therapeutic target. frontiersin.orgnih.govbiorxiv.orgemory.edunih.govpnas.orgbiorxiv.org

Research findings on LSD1 and tau-mediated neurodegeneration:

Model SystemObservationImplicationSource
AD Patient BrainsLSD1 co-localizes with pathological tau aggregates in neuronal cytoplasm.LSD1 mislocalization is associated with tau pathology. frontiersin.orgnih.govemory.edufrontiersin.orgnih.govpnas.org
Tauopathy Mouse ModelPathological tau sequesters LSD1 in the cytoplasm, depleting nuclear LSD1.Tau disrupts LSD1 nuclear function. frontiersin.orgnih.govemory.edunih.govpnas.orgbiorxiv.org
Tauopathy Mouse ModelReducing LSD1 exacerbates neurodegeneration.Nuclear LSD1 is required for neuronal survival. nih.govbiorxiv.orgemory.edunih.govpnas.org
Tauopathy Mouse ModelOverexpressing LSD1 delays neurodegeneration and counteracts gene changes.Restoring nuclear LSD1 function can mitigate tau-induced neurotoxicity. nih.govbiorxiv.orgemory.edunih.govpnas.orgbiorxiv.org

Implications in Amyotrophic Lateral Sclerosis Models

LSD1 is also implicated in Amyotrophic Lateral Sclerosis (ALS) research models. researchgate.netnih.govresearchgate.net Studies using cellular and animal models of ALS, such as those expressing mutant SOD1 (mSOD1), have observed an increase in LSD1 protein levels and a decrease in H3K4me2 levels, consistent with increased LSD1 activity. researchgate.netnih.govresearchgate.net Knocking down Lsd1 in mutant SOD1-expressing motor neuron-like cells has been shown to increase neuronal survival. researchgate.net Furthermore, treatment with polyamines, which are known inhibitors of LSD1, rescued the LSD1-H3K4me2 pathway, prevented motor neuron degeneration, and improved motor performance and survival in the SOD1 G93A mouse model of ALS. researchgate.netnih.govresearchgate.net These findings suggest that modulating LSD1 activity could be a potential therapeutic strategy for ALS. researchgate.netnih.govresearchgate.net

Research findings on LSD1 in ALS models:

Model SystemObservationImplicationSource
Cellular ALS Model (mSOD1)Increased LSD1 expression, decreased H3K4me2.LSD1 activity is elevated in ALS models. researchgate.netnih.govresearchgate.net
Cellular ALS Model (mSOD1)Knockdown of Lsd1 increases neuronal survival.LSD1 contributes to motor neuron death. researchgate.net
Mouse ALS Model (SOD1 G93A)Increased LSD1 activity, decreased H3K4me2.LSD1 dysregulation is present in vivo. researchgate.netnih.govresearchgate.net
Mouse ALS Model (SOD1 G93A)Polyamines (LSD1 inhibitors) improve phenotype.LSD1 inhibition shows therapeutic potential. researchgate.netnih.govresearchgate.net

This compound, identified as GSK2879552, is an orally available, irreversible inhibitor of LSD1 that has been investigated for its potential antineoplastic activity in various cancers, including acute myeloid leukemia and small cell lung carcinoma. nih.govnih.gov While specific detailed research findings directly linking this compound (GSK2879552) to every single resistance pathway or neurodegenerative mechanism outlined above were not exhaustively available in the search results, its classification as a potent LSD1 inhibitor places it within the class of compounds being studied to target the pathological roles of LSD1 discussed in this article. Research on LSD1 inhibitors in general within these contexts provides the scientific rationale for investigating specific compounds like this compound.

LSD1 in Metabolic Disorder Research Models

LSD1 has been identified as a key regulator in metabolic processes, particularly concerning adipose tissue function and insulin (B600854) sensitivity. news-medical.netnih.gov Its activity is influenced by the body's energy metabolism and cell signaling, suggesting it acts as a sensor for regulating adipose tissue differentiation and metabolic function. nih.gov

Adipose Tissue Differentiation

Research indicates that LSD1 plays a role in the differentiation of adipocytes. LSD1 has been shown to promote brown adipogenesis by demethylating H3K4 on promoter regions of Wnt signaling components and repressing the Wnt pathway. nih.govresearchgate.net Conversely, LSD1 inhibitors have been observed to repress brown adipocyte differentiation. nih.govresearchgate.net In white adipose tissue, increasing LSD1 expression has been found to promote the development of beige adipocytes with thermogenic activity, potentially inhibiting the development of metabolic disorders like obesity and type 2 diabetes. mdpi.com LSD1 also interacts with PRDM16 to repress white fat-selective genes in brown adipocytes. mdpi.com Adipose-specific LSD1 ablation has been shown to impair the fatty acid oxidation capacity of mitochondria and reduce energy expenditure, leading to increased fat deposition. mdpi.com

Studies using LSD1 inhibitors have demonstrated effects on adipose tissue. For instance, systemic administration of the LSD1 inhibitor GSK-LSD1 reduced adipose tissue inflammation in mouse models of obesity. nih.gov

Adipose Tissue TypeLSD1 Activity/Inhibition EffectAssociated MechanismSource
Brown Adipose TissuePromotes differentiation; Inhibition represses differentiation.Demethylates H3K4 on Wnt signaling promoters, repressing Wnt pathway. nih.govresearchgate.net
White Adipose TissueIncreased expression promotes beiging.Mediates β3-adrenergic signaling; interacts with Zfp516 to activate BAT gene program. mdpi.commdpi.com
Adipose Tissue (General)Ablation impairs fatty acid oxidation, increases fat deposition.Interaction with PRDM16; context-dependent effects. mdpi.com

Insulin Sensitivity

LSD1 inhibition has been linked to improvements in insulin sensitivity in models of obesity. Systemic administration of the LSD1 inhibitor GSK-LSD1 improved insulin sensitivity and prevented hyperglycemia in obese mouse models. nih.govdiabetesjournals.orgescholarship.orgnih.gov This improvement in insulin sensitivity was observed particularly in white adipose tissue, where GSK-LSD1 reduced adipocyte inflammation and lipolysis. nih.govdiabetesjournals.orgescholarship.org Studies also suggest that LSD1 inhibition may improve adipose tissue insulin sensitivity indirectly. nih.gov

Furthermore, research involving β-cell-specific deletion of LSD1 in mice has indicated that LSD1 inactivation in these cells can lead to insulin hypersecretion and hypoglycemia, suggesting a role for LSD1 in regulating insulin secretion. researchgate.net Genetic variants associated with type 2 diabetes have also been found to be concentrated at sites bound by LSD1 in human islets. researchgate.net

InterventionModelKey FindingSource
LSD1 InhibitionObese miceImproves insulin sensitivity; prevents hyperglycemia; reduces adipose inflammation. nih.govdiabetesjournals.orgescholarship.orgnih.gov
β-cell-specific LSD1 DeletionMiceCauses insulin hypersecretion and hypoglycemia. researchgate.net

LSD1 in Other Disease Research Models

Beyond metabolic disorders, LSD1's epigenetic regulatory functions are implicated in other disease contexts, including cardiovascular conditions and bone disorders. news-medical.net

Cardiovascular Conditions

LSD1 has been found to play a role in the pathogenesis of cardiovascular diseases, particularly in processes like cardiac fibrosis and cardiac remodeling. biorxiv.orgbiorxiv.orgahajournals.org LSD1 inhibition has shown promise in preventing cardiac fibrosis in animal models of both ischemic and congenital heart diseases. biorxiv.orgbiorxiv.org Treatment with LSD1 inhibitors in mouse models of myocardial infarction and pig models of right ventricular failure significantly reduced fibrosis and improved ventricular function. biorxiv.orgbiorxiv.org

LSD1 deficiency in myofibroblasts has been shown to alleviate cardiac hypertrophy and fibrosis, potentially through the inhibition of TGFβ signaling. ahajournals.org Additionally, LSD1 has been implicated in the regulation of core cardiogenic transcription factors and cardiac genes. nih.gov Inhibition of LSD1 has also been explored as a strategy to prevent cardiomyopathy in models of laminopathy, where it was found to rescue impaired cardiac differentiation and function. nih.govnih.gov

Disease ModelLSD1 Activity/Inhibition EffectAssociated MechanismSource
Cardiac Fibrosis (Ischemic/Congenital)Inhibition prevents fibrosis, improves ventricular function.Likely involves modulation of epigenetic landscape and processes like EMT. biorxiv.orgbiorxiv.org
Cardiac Hypertrophy and FibrosisDeficiency in myofibroblasts alleviates these conditions.Inhibition of TGFβ signaling. ahajournals.org
Laminopathy-associated CardiomyopathyInhibition rescues impaired cardiac differentiation and function.Rescues epigenetic landscape (H3K4me1) on regulatory regions of key cardiogenic genes. nih.govnih.gov

Bone Disorders (Osteogenic Differentiation)

LSD1 plays a complex and context-dependent role in bone formation and resorption by influencing the differentiation of osteoblasts and osteoclasts. mdpi.combiorxiv.orgplos.org

In osteoblast differentiation, LSD1 has been shown to inhibit the process. Genetic depletion or chemical inhibition of LSD1 has been demonstrated to promote osteogenic differentiation of human adipose-derived stem cells (hASCs). bjmu.edu.cn LSD1 regulates osteogenesis-associated genes, largely dependent on its catalytic activity. bjmu.edu.cn LSD1 inhibition or knockdown in human mesenchymal stem cells (hMSCs) increased osteoblast differentiation and mineralization. biorxiv.orgnih.gov LSD1 epigenetically regulates the expression of WNT7B and BMP2, which are involved in bone formation. nih.gov Conversely, some studies suggest that suppression of LSD1 activity might inhibit osteoblast differentiation. plos.orgnih.govresearchgate.net

In osteoclast differentiation, which is crucial for bone resorption, LSD1 appears to act as a positive regulator. mdpi.comnih.gov LSD1 small-molecule inhibitors effectively inhibit RANKL-induced osteoclast differentiation in a dose-dependent manner. mdpi.comnih.gov LSD1 inhibitors have been shown to disrupt F-actin ring formation and reduce bone resorption in vitro. nih.gov Inhibition of LSD1 activities is considered a potential target for preventing bone diseases characterized by excessive osteoclast activity, such as osteoporosis. mdpi.comnih.govnih.gov Studies in mice have shown that conditional deletion of LSD1 in the myeloid lineage results in decreased osteoclast differentiation and activity, leading to an increase in bone mass in female mice. biorxiv.org

Cell Type InvolvedLSD1 Activity/Inhibition EffectAssociated MechanismSource
OsteoblastsInhibition/Depletion promotes differentiation; required for proper bone formation.Regulates osteogenesis-associated genes; epigenetically regulates WNT7B and BMP2. plos.orgbjmu.edu.cnnih.govnih.gov
OsteoclastsPositive regulator of differentiation; Inhibition suppresses differentiation and bone resorption.Disrupts F-actin ring formation; inhibits expression of osteoclast-specific genes. mdpi.comnih.gov
Human Adipose-Derived Stem CellsInhibition/Depletion promotes osteogenic differentiation.Regulates osteogenesis-associated genes via catalytic activity (H3K4me2/1). bjmu.edu.cn
Human Periodontal Ligament Stem CellsDownregulation strengthens osteogenic differentiation.Inhibits OSX transcription via H3K4me2 demethylation; targeted by miR-590-3p. nih.gov

Lsd1 in C26: a Chemical Probe for Lsd1 Studies

Discovery and Synthetic Origin

The development of LSD1-IN-C26 stems from dedicated efforts to identify novel, potent, and selective inhibitors of LSD1.

Identification as aacs.orgnih.govnih.govtriazolo[1,5-a]pyrimidine Derivative

This compound was identified through the systematic design and synthesis of a series of compounds based on the acs.orgnih.govnih.govtriazolo[1,5-a]pyrimidine scaffold. nih.gov This heterocyclic system was explored as a promising framework for developing new LSD1 inhibitors. nih.gov Previous research by various groups had already established other triazole-based structures as effective inhibitors of LSD1, paving the way for the exploration of related chemical skeletons like the acs.orgnih.govnih.govtriazolo[1,5-a]pyrimidine core. nih.gov

Structural Design Principles (if available from SAR studies)

The design of the acs.orgnih.govnih.govtriazolo[1,5-a]pyrimidine series, leading to the identification of this compound, was guided by structure-activity relationship (SAR) studies. These investigations explore how modifying different parts of the chemical structure affects the compound's ability to inhibit the target enzyme. For the broader class of triazolo[4,5-d]pyrimidine derivatives, SAR studies revealed that specific substitutions on the molecule were crucial for potent LSD1 inhibition. nih.gov For instance, the nature of the chemical group at the R³ position and the atoms within the phenyl ring were found to significantly influence inhibitory activity. nih.gov Docking studies, which model the interaction between the inhibitor and the enzyme's active site, suggested that interactions with key amino acid residues like Met332 are important for the compound's potency. nih.gov These principles guided the optimization of the scaffold to enhance its effectiveness against LSD1.

Mechanism of LSD1 Inhibition by this compound

This compound inhibits the enzymatic activity of LSD1 through a specific and well-defined mechanism of action.

Reversible Inhibitory Modality

A key characteristic of this compound is its reversible mode of inhibition. nih.gov Unlike irreversible inhibitors that form a permanent, covalent bond with the enzyme, this compound binds non-covalently. nih.govresearchgate.net This means the inhibitor can associate with and dissociate from the enzyme. The reversibility was confirmed using methods such as dilution assays, where diluting the enzyme-inhibitor complex leads to the recovery of enzyme activity. nih.gov This property is significant as reversible inhibitors can offer a more controlled and potentially safer pharmacological profile compared to their irreversible counterparts. mdpi.com

FAD-Competitive Binding Characteristics

This compound functions as a Flavin Adenine (B156593) Dinucleotide (FAD)-competitive inhibitor. nih.gov LSD1 is an FAD-dependent enzyme, meaning it requires FAD as a cofactor to carry out its demethylation function. mdpi.comfrontiersin.org this compound exerts its inhibitory effect by competing with FAD for binding to the enzyme's active site. nih.gov By occupying the FAD-binding pocket, it prevents the cofactor from associating with LSD1, thereby rendering the enzyme inactive. nih.govmdpi.com

Selectivity Profile (e.g., over MAO-A/B)

An important aspect of a chemical probe's utility is its selectivity for the intended target over other related proteins. LSD1 shares structural similarities with other FAD-dependent enzymes, particularly Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B). nih.gov this compound has demonstrated selectivity for LSD1 over these monoamine oxidases. nih.gov In biochemical assays, related compounds from the triazolopyrimidine class showed significantly less inhibition of MAO-A and MAO-B compared to their potent inhibition of LSD1. nih.govnih.gov This selectivity is crucial for ensuring that the observed biological effects are due to the inhibition of LSD1 and not off-target interactions with MAOs, which can lead to undesired side effects.

Inhibitory Activity and Selectivity of a Representative acs.orgnih.govnih.govtriazolo[1,5-a]pyrimidine Compound (C26)

Target EnzymeIC₅₀ (μM)Selectivity
LSD1 1.72-
MAO-A >100>58-fold vs. LSD1
MAO-B >100>58-fold vs. LSD1

Data derived from studies on compound C26, also known as this compound, demonstrating its potent and selective inhibition of LSD1. nih.gov

Specificity Validation (e.g., exclusion of HRP inhibition)

A critical step in the development of a chemical probe is to ensure it acts specifically on its intended target with minimal off-target effects. For an inhibitor of LSD1, this involves screening against other enzymes, particularly those with structural or functional similarities. LSD1 is a flavin adenine dinucleotide (FAD)-dependent amine oxidase, sharing homology with monoamine oxidases A and B (MAO-A and MAO-B) nih.govmdpi.com. Therefore, a highly specific probe must demonstrate significantly less activity against these related enzymes.

For example, the inhibitor GSK2879552 was shown to be highly selective for LSD1 when compared to other FAD-utilizing proteins like LSD2 and MAO-A/B nih.gov. This high degree of selectivity is crucial for ensuring that the observed biological effects are a direct result of LSD1 inhibition. Conversely, some compounds, such as the reversible inhibitor SP-2509, have been reported to have off-target effects in certain cellular contexts, underscoring the importance of comprehensive specificity testing nih.gov.

Validation panels often include a broad range of targets, such as G protein-coupled receptors (GPCRs), ion channels, and other epigenetic modifiers, to build a complete selectivity profile nih.gov. While not a common off-target, screening against enzymes like horseradish peroxidase (HRP) can be included in broader screens to rule out assay interference or promiscuous inhibition. The goal is to verify that the probe's activity is concentrated on LSD1, allowing for confident interpretation of experimental results.

Cellular Target Engagement of this compound

After confirming biochemical specificity, it is essential to demonstrate that the chemical probe can enter cells and engage with its target, LSD1. Cellular target engagement is the direct measurement of the compound binding to its target protein within a cellular environment. This validation confirms that the observed cellular effects are due to the intended molecular interaction.

Histone Mark Accumulation (e.g., H3K4me1/me2, H3K9me2)

LSD1 functions primarily by removing methyl groups from mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4me1/2) and lysine 9 (H3K9me1/2) f1000research.com. Inhibition of LSD1's enzymatic activity is therefore expected to cause an accumulation of these specific histone marks. Observing a dose-dependent increase in global levels of H3K4me1/2 or H3K9me2 is a primary method for confirming cellular target engagement.

Studies with various LSD1 inhibitors consistently demonstrate this effect. Treatment of cancer cell lines with potent LSD1 inhibitors leads to a measurable increase in the levels of H3K4me1 and H3K4me2 nih.gov. This accumulation of specific histone substrates provides direct evidence that the compound is effectively inhibiting LSD1's demethylase activity within the cell. The specific context and protein complexes associated with LSD1 can determine whether H3K4 or H3K9 methylation is more affected mdpi.comf1000research.com.

Table 1: Expected Impact of LSD1 Inhibition on Histone Methylation Marks

Histone MarkFunctionExpected Change with LSD1 Inhibitor
H3K4me1 Transcriptional activation (enhancers)Increase
H3K4me2 Transcriptional activation (promoters)Increase
H3K9me1 Transcriptional repressionIncrease
H3K9me2 Transcriptional repressionIncrease

This table represents the generally expected outcomes of inhibiting LSD1's catalytic activity on its primary histone substrates.

Validation in Cellular Systems (e.g., A549 cells)

The functional consequences of LSD1 inhibition are validated in relevant cellular models, such as the A549 non-small cell lung cancer (NSCLC) cell line, where LSD1 is often overexpressed nih.gov. In these systems, researchers assess the phenotypic outcomes of target engagement, including effects on cell growth, differentiation, and gene expression.

In A549 cells, silencing LSD1 with shRNA resulted in significant changes to the transcriptome and altered the expression of lung epithelial cell markers, indicating a shift in the cell's differentiation state nih.gov. Chemical inhibitors are expected to produce similar effects. For instance, one study reported a potent LSD1 inhibitor that demonstrated a growth inhibition (GI₅₀) value of 5.80 μM in A549 cells and induced the accumulation of H3K4me1/2 marks in a dose-dependent manner nih.gov. These findings validate that LSD1 is a viable drug target in this cell type and that a chemical probe can be used to modulate its activity and produce measurable phenotypic changes.

Table 2: Research Findings on LSD1 Inhibition in A549 Cancer Cells

Experimental ApproachFindingReference
LSD1 Knockdown (shRNA) Altered expression of alveolar and bronchial cell markers, impacting cell differentiation state. nih.gov
LSD1 Knockdown (shRNA) Sensitized A549 cells to erlotinib (B232) treatment, reducing 3D cell growth capability. nih.gov
Chemical Inhibitor Treatment A potent inhibitor showed a GI₅₀ of 5.80 μM and induced H3K4me1/2 accumulation. nih.gov

Preclinical Research Applications of Lsd1 in C26 and General Lsd1 Inhibition

In Vitro Cellular Studies

Effects on Cell Proliferation and Viability in Cancer Cell Lines

Inhibition of Lysine-Specific Demethylase 1 (LSD1) has been demonstrated to significantly impact the proliferation and viability of various cancer cell lines. While specific data for LSD1-IN-C26 is not extensively available in publicly accessible research, the broader class of LSD1 inhibitors has shown consistent anti-proliferative effects.

Pharmacological or genetic suppression of LSD1 has been shown to impair the growth of cancer cells. nih.gov This can occur through mechanisms such as inducing a partial cell-cycle arrest in the G2/M phase. nih.gov In colon cancer cell lines, inhibition of LSD1 leads to impaired proliferation and can induce apoptosis. nih.gov Overexpression of LSD1 is often correlated with more aggressive cancers, and its inhibition can suppress the G1-to-S phase progression of the cell cycle. nih.govnih.gov

Studies on various cancer types, including breast, gastric, prostate, and hepatocellular cancers, have shown that LSD1 is ubiquitously overexpressed, leading to blocked differentiation and increased proliferation, migration, and invasiveness. frontiersin.org Consequently, the application of LSD1 inhibitors generally results in a reduction of cancer cell viability. For instance, in acute myeloid leukemia (AML), both pharmacological and genetic ablation of LSD1 can reduce leukemic stem cell potential and AML cell engraftment. nih.gov In gynecologic malignancies, LSD1 inhibition has been found to reduce malignant cell proliferation and colony formation. semanticscholar.org

The anti-proliferative effects of LSD1 inhibitors are also observed in solid tumors. In oral squamous cell carcinoma (OSCC), pharmacological inhibition of LSD1 with a specific small molecule inhibitor, GSK-LSD1, has been shown to down-regulate pathways that promote cancer growth. oncotarget.com

The following table summarizes the effects of general LSD1 inhibition on the proliferation and viability of various cancer cell lines as reported in the literature.

Cancer TypeCell Line(s)Observed Effects of LSD1 Inhibition
Colon CancerSW620Impaired proliferation, induction of apoptosis. frontiersin.org
Acute Myeloid Leukemia (AML)VariousCytostatic growth inhibition, reduced clonogenicity. nih.govnih.gov
Oral Squamous Cell Carcinoma (OSCC)HSC-3Inhibition of tumor spread. oncotarget.com
Breast CancerMCF-7, MDA-MB-231Inhibition of proliferation and survival. nih.govfrontiersin.org
Gastric CancerMKN45, HGC-27Promotion of cell proliferation. researchgate.net
MedulloblastomaSHH MB cell linesReduced cell viability with genetic loss of LSD1. nih.gov

Inhibition of Cell Migration and Invasion

The role of LSD1 in promoting cell migration and invasion is well-documented across various cancer types, suggesting that its inhibition is a viable strategy to impede metastasis. nih.gov While specific studies on this compound are limited, research on other LSD1 inhibitors provides substantial evidence for their anti-migratory and anti-invasive properties.

In gastric cancer, upregulation of LSD1 is positively associated with lymphatic invasion. researchgate.net Experimental data from scratch-wound and transwell invasion assays have shown that LSD1-expressing gastric cancer cells exhibit significantly increased migration and invasion compared to control cells. researchgate.net Conversely, depletion of LSD1 leads to a marked decrease in the number of invaded cells. researchgate.net

Similarly, in colon cancer, inhibition of LSD1 has been shown to impair the invasiveness of cancer cells. nih.gov Overexpression of LSD1 promotes the migration and invasion of various cancer cells, and knocking down LSD1 with siRNAs results in the suppression of these metastatic characteristics. frontiersin.org The mechanism often involves the regulation of genes associated with the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis. nih.gov For instance, LSD1 can downregulate the expression of E-cadherin (CDH-1), a crucial cell-cell adhesion molecule, thereby promoting invasion. frontiersin.org

In breast cancer, the role of LSD1 can be context-dependent. Some studies show that LSD1 inhibition increases invasion and migration in luminal breast epithelial cells. nih.gov However, other research indicates that LSD1 promotes metastasis in certain breast cancer models, and its inhibition can suppress this process. researcher.life In medulloblastoma, a malignant pediatric brain tumor, pharmacological inhibition of LSD1 has been found to block REST-dependent cell migration. nih.gov

The table below summarizes findings on the inhibition of cell migration and invasion by targeting LSD1 in different cancer models.

Cancer TypeCell Line(s)Method of LSD1 InhibitionKey Findings
Gastric CancerMKN45, HGC-27Overexpression and depletionLSD1 promotes cell migration and invasion. researchgate.net
Colon CancerSW620siRNA, Tranylcypromine (B92988)Inhibition of LSD1 impairs invasiveness. frontiersin.org
Breast CancerLuminal breast epithelial cellsGenetic and pharmacologicalInhibition of LSD1 increases invasion and migration. nih.gov
MedulloblastomaSHH MB cell linesPharmacological inhibitorsBlocks REST-dependent cell migration. nih.gov
Oral Squamous Cell CarcinomaHSC-3KnockdownKnockdown of LSD1 inhibited tumor spread. oncotarget.com

Induction of Cellular Differentiation

A key therapeutic strategy in acute myeloid leukemia (AML) is the induction of differentiation of leukemic blast cells, and LSD1 inhibitors have emerged as promising agents in this regard. nih.gov Inhibition of LSD1 has been shown to release the differentiation block in AML cells, leading to the activation of myeloid-lineage markers such as CD11b and CD86. researchgate.netnih.govfrontiersin.org

Pharmacological inhibition of LSD1 represents a promising epigenetic approach for AML treatment by inducing differentiation processes in leukemic blasts. nih.gov Several studies have demonstrated that both genetic and pharmacological ablation of LSD1 can reduce the potential of leukemic stem cells (LSCs) and promote myeloid differentiation. nih.gov This effect is often linked to the upregulation of downstream transcription factors like IRF8, which promotes the differentiation of AML cells towards more mature cell types. nih.gov

The combination of LSD1 inhibitors with other agents, such as all-trans retinoic acid (ATRA), has shown synergistic effects in promoting the differentiation of AML cell lines across various subtypes. nih.gov This combination can enhance the anti-leukemic activity by de-repressing myeloid differentiation genes. frontiersin.org The mechanism of action of LSD1 inhibitors in promoting differentiation can be independent of its histone demethylation activity, suggesting a role for LSD1 in protein-protein interactions that maintain the undifferentiated state. nih.gov

The following table details the effects of LSD1 inhibition on myeloid differentiation in leukemia models.

Leukemia ModelMethod of LSD1 InhibitionKey Differentiation MarkersOutcome
AML cell linesMC2580, DDP-38003Upregulation of genes in hematological system developmentTriggers myeloid differentiation. nih.gov
MLL-rearranged AMLGenetic ablationCD11b, CD86Decreased clonogenicity and proliferation. researchgate.net
AML patient samplesGSK2879552CD11bSynergistic differentiation with ATRA. nih.gov
AML cellsshRNA-mediated inhibitionCD11b/ITGAM, CD86Transcriptional activation of myeloid lineage genes. nih.gov

LSD1 plays a crucial role in regulating macrophage polarization, a process by which macrophages adopt distinct functional phenotypes, primarily the pro-inflammatory M1 and the anti-inflammatory M2 phenotypes. mdpi.comnih.gov Inhibition of LSD1 has been shown to modulate this process, often leading to a shift in macrophage phenotype.

Inhibition of LSD1 can prevent the polarization of macrophages towards the classic pro-inflammatory M1 phenotype. mdpi.comresearchgate.net This is achieved, in part, by preventing the repression of catalase, an enzyme that decomposes hydrogen peroxide. nih.gov The maintenance of catalase levels following LSD1 inhibition limits the expression of several pro-inflammatory cytokines and markers such as IL-1β, TNFα, and COX2. nih.gov Therefore, LSD1 inhibitors have been considered as potential immunosuppressive drugs capable of limiting M1 macrophage specialization. researchgate.netnih.gov

Conversely, some studies suggest that LSD1 inhibition can promote an M1-like phenotype, which is beneficial in the context of cancer immunotherapy. nih.govnih.gov For example, the LSD1 inhibitor phenelzine, which targets both the FAD and CoREST binding domains of LSD1, can reprogram macrophages toward an M1-like phenotype. nih.gov This can lead to an anti-tumor immune response. researchgate.net The differing outcomes may depend on the specific inhibitor used and the cellular context.

The table below summarizes the influence of LSD1 inhibition on macrophage polarization.

Macrophage ModelLSD1 InhibitorEffect on PolarizationKey Markers Modulated
Human macrophagesSP2509Inhibition of M1 polarizationDecreased IL-1β, COX2, TLR2. mdpi.comresearchgate.net
Human macrophagesGSK-LSD1Inhibition of M1 polarizationLimited expression of IL-1β, TNFα, COX2, CD14, TLR2, IFNAR. nih.gov
RAW264.7 cellsPhenelzinePromotion of M1-like phenotypeIncreased M1-associated gene expression. nih.gov
THP-1 monocytesDownregulation of LSD1Differentiation into macrophagesUpregulation of IL-6 promoter methylation. nih.gov

The role of LSD1 in the osteogenic differentiation of human adipose-derived stem cells (hASCs) has been investigated, revealing it as a key negative regulator of this process. nih.gov Both genetic depletion and chemical inhibition of LSD1 have been shown to promote the differentiation of hASCs into osteoblasts. nih.gov

Genetic knockdown of LSD1 in hASCs enhances their osteogenic differentiation. nih.gov Similarly, the use of LSD1 demethylase inhibitors can efficiently block its catalytic activity and epigenetically boost the osteogenic differentiation of these stem cells. nih.gov The mechanism involves the regulation of osteogenesis-associated gene expression through LSD1's histone demethylase activity. nih.gov

It has also been noted that LSD1 affects the osteogenic differentiation of adipose-derived stem cells in a broader context of fat metabolism and tissue regulation. nih.gov While some studies clearly indicate that LSD1 inhibition promotes osteogenesis, the precise mechanisms and the interplay with other signaling pathways are still under investigation.

The table below provides a summary of the effects of LSD1 inhibition on the osteogenic differentiation of hASCs.

Cell TypeMethod of LSD1 ModulationOutcome on Osteogenic Differentiation
Human Adipose-Derived Stem Cells (hASCs)Genetic depletion (lentiviral knockdown)Promoted osteogenic differentiation. nih.gov
Human Adipose-Derived Stem Cells (hASCs)Chemical inhibitorsEpigenetically boosted osteogenic differentiation. nih.gov

Modulation of Gene Expression Profiles

Inhibition of Lysine-Specific Demethylase 1 (LSD1) instigates significant alterations in cellular gene expression profiles, primarily by reversing the epigenetic silencing of key regulatory genes. LSD1 typically functions to repress gene expression by demethylating histone 3 lysine (B10760008) 4 (H3K4). frontiersin.orgnih.gov Consequently, its inhibition leads to an increase in H3K4 methylation, an active chromatin mark, thereby reactivating the transcription of previously silenced genes. nih.gov This modulation is particularly critical in processes like the Epithelial-to-Mesenchymal Transition (EMT), cellular differentiation, and immune response.

Upregulation of Epithelial Markers (e.g., E-Cadherin, Claudin-1)

A primary consequence of LSD1 inhibition is the reversal of EMT, a cellular program associated with cancer progression and metastasis. nih.gov This reversal is characterized by the re-expression of epithelial cell adhesion molecules. LSD1 is a crucial component of the Snail repressor complex, which silences epithelial genes like E-cadherin (CDH1). nih.govnih.gov By removing the H3K4me2 active mark from the promoters of these genes, LSD1 enforces their silencing. nih.gov

Pharmacological or genetic inhibition of LSD1 disrupts this repressive activity, leading to increased H3K4me2 levels at these promoters and subsequent transcriptional reactivation. nih.gov Studies in bladder and breast cancer cell lines have demonstrated that knocking down LSD1 results in a significant elevation in the mRNA and protein levels of E-cadherin. frontiersin.org Similarly, depleting LSD1 in invasive cancer cells leads to the upregulation of other epithelial markers, such as Claudin-7 (CLDN7). nih.gov This re-establishment of epithelial characteristics signifies a shift away from an invasive, mesenchymal phenotype.

MarkerEffect of LSD1 InhibitionCellular ContextMechanism
E-Cadherin (CDH1)UpregulationBladder Cancer, Breast CancerIncreased H3K4me2 at the gene promoter, disrupting Snail-mediated repression. frontiersin.orgnih.gov
Claudin-1 (CLDN1)UpregulationGeneral (EMT Reversal)Reactivation of epithelial gene programs.
Claudin-7 (CLDN7)UpregulationInvasive Cancer CellsIncreased H3K4me2 levels at the gene promoter following LSD1 depletion. nih.gov
Downregulation of Mesenchymal Markers (e.g., N-Cadherin, Snail, Slug)

Concurrently with the upregulation of epithelial markers, LSD1 inhibition leads to the suppression of genes that define the mesenchymal phenotype. LSD1 plays a central role in promoting EMT, and its elevated levels are associated with increased tumor aggressiveness. nih.govresearchgate.net Inhibition of LSD1 activity has been shown to significantly reduce the expression of key mesenchymal markers.

In bladder cancer cells, for instance, knockdown of LSD1 resulted in a marked decrease in the mRNA and protein levels of N-cadherin, Vimentin, and Twist. frontiersin.org The transcription factor Snail (Snai1), a master regulator of EMT, directly interacts with LSD1 to repress epithelial genes. nih.gov The stability and function of the Snail-LSD1 complex are critical for maintaining a mesenchymal state. nih.gov Therefore, inhibiting LSD1 disrupts the core machinery driving mesenchymal gene expression, contributing to a less invasive cellular phenotype.

MarkerEffect of LSD1 InhibitionCellular ContextAssociated Findings
N-CadherinDownregulationBladder CancerObserved at both mRNA and protein levels following LSD1 knockdown. frontiersin.org
Snail (Snai1)Functional InhibitionGeneral (EMT)LSD1 is an essential co-repressor for Snail; its inhibition impairs Snail's function. nih.govnih.gov
Slug (SNAI2)Functional InhibitionEpidermal CellsLSD1 inhibition prevents binding at SNAI2-repressed genes, promoting their expression. nih.gov
VimentinDownregulationBladder CancerReduced expression contributes to the reversal of the mesenchymal phenotype. frontiersin.org
TwistDownregulationBladder CancerDecreased levels seen after LSD1 knockdown, indicating suppression of a key EMT-TF. frontiersin.org
Induction of Differentiation Markers (e.g., CD11b, CD86, GFI1b)

LSD1 is indispensable for blocking cellular differentiation in various contexts, particularly in hematopoietic and epithelial tissues. nih.govelifesciences.org It achieves this by repressing the gene expression programs that drive maturation. elifesciences.org Consequently, inhibition of LSD1 can lift this block and promote differentiation.

In acute myeloid leukemia (AML), for example, combining an LSD1 inhibitor with a GSK3 inhibitor robustly promotes the differentiation of AML cells. nih.govox.ac.uk This is often accompanied by the upregulation of myeloid differentiation markers such as CD11b and CD86. In epidermal progenitor cells, LSD1 actively maintains a basal stem cell state by repressing key transcription factors that drive epithelial differentiation. nih.gov Inhibition of LSD1 in this context leads to premature epidermal differentiation. nih.gov Similarly, in hematopoietic stem and progenitor cells, the loss of LSD1 impairs their ability to self-renew and leads to a block in maturation, highlighting its critical role in controlling differentiation pathways. elifesciences.org

Regulation of Specific Gene Networks (e.g., SFRP5, GATA4, Wnt signaling)

LSD1 inhibition has a profound impact on critical signaling networks that govern cell fate, with the Wnt/β-catenin pathway being a key example. The interaction is context-dependent. In some cancers, LSD1 promotes Wnt signaling. For instance, in bladder cancer, LSD1 forms a complex with β-catenin to upregulate the transcription factor LEF1, thereby enhancing EMT and cancer progression. frontiersin.org

Conversely, in other settings, LSD1 represses Wnt signaling to control differentiation. In the context of adipocyte differentiation, LSD1 promotes the process by demethylating H3K4 on the promoters of Wnt signaling components, leading to their repression. researchgate.net Inhibition or knockdown of LSD1 in this system activates the Wnt/β-catenin pathway. researchgate.netresearchgate.net Furthermore, recent studies have shown that β-catenin itself is a direct substrate of LSD1. nih.govresearchgate.net Demethylation by LSD1 stabilizes β-catenin, maintaining its nuclear levels and transcriptional activity. nih.govresearchgate.net Therefore, inhibiting LSD1 can reduce β-catenin's activity, providing a direct link between the epigenetic regulator and this crucial signaling pathway.

Impact on Immune Response and Cytokine Signaling Pathways

Inhibition of LSD1 has emerged as a promising strategy to enhance anti-tumor immunity. LSD1 dysregulation helps tumors evade the immune system. nih.gov By inhibiting LSD1, it is possible to turn immunologically "cold" tumors into "hot" tumors that are more responsive to immunotherapy. nih.gov

The mechanisms are multifaceted. On the tumor cell side, LSD1 suppression promotes antigen processing and presentation. nih.gov In immune cells, LSD1 inhibition regulates the development, differentiation, and cytotoxicity of T cells. nih.gov For example, targeting LSD1 can restore critical immune responses, enhancing anti-tumor immunity. news-medical.net Mathematical modeling suggests that the immunogenic effect of LSD1 inhibition accelerates anti-tumor cytotoxicity. nih.gov Furthermore, inhibiting LSD1 can modulate the expression of various cytokines and chemokines, such as TGF-β, which are crucial for communication within the tumor microenvironment. nih.gov This rewiring of the immune landscape can enhance the efficacy of immune checkpoint inhibitors like anti-PD-1 antibodies. nih.gov

Insights from Computational Docking Studies

Computational modeling, including molecular docking and machine learning, has been instrumental in the discovery and optimization of LSD1 inhibitors. nih.govresearchgate.net These studies provide critical insights into the binding mechanisms of inhibitors within the LSD1 active site.

Docking simulations consistently show that inhibitors bind in the substrate-binding pocket of LSD1. mdpi.com The large size and polarity of the FAD-binding pocket are key features that guide the design of reversible inhibitors. mdpi.com These computational studies have identified key interactions, such as hydrogen bonds and van der Waals forces, that contribute to the binding affinity and stability of the inhibitor-enzyme complex. mdpi.com For example, analyses have revealed that interactions with specific amino acid residues and the FAD cofactor are crucial for stabilizing the binding of inhibitors and preventing off-target effects. mdpi.com Machine learning and 3D-QSAR models have further refined the understanding of the structure-activity relationships, enabling the virtual screening of large compound libraries to identify novel and potent LSD1 inhibitors. nih.govbenthamscience.com

In Vivo Animal Model Studies

Preclinical research utilizing in vivo animal models has been instrumental in elucidating the therapeutic potential of Lysine-specific demethylase 1 (LSD1) inhibition across various diseases. These studies provide critical insights into the efficacy, mechanisms of action, and broader biological consequences of targeting LSD1 in a complex physiological environment.

Anti-Tumor Efficacy in Xenograft Models

The effectiveness of LSD1 inhibitors in curbing tumor growth has been demonstrated in numerous xenograft models, where human cancer cells are implanted into immunocompromised mice.

In models of acute myeloid leukemia (AML), the LSD1 inhibitor INCB059872 significantly inhibited tumor growth and prolonged the median survival of mice with MLL-AF9 expressing leukemia. nih.gov Similarly, treatment with the inhibitor GSK2879552 resulted in over 80% tumor growth inhibition in mice engrafted with small cell lung cancer (SCLC) cell lines. nih.gov Studies with another novel reversible inhibitor, referred to as compound 14 , showed potent tumor growth inhibition in nude mice bearing HepG2 liver cancer cells, without causing obvious toxic effects. nih.gov

The combination of LSD1 inhibitors with other therapeutic agents has also shown promise. For instance, combining the LSD1 inhibitor ORY-1001 with an anti-PD-1 antibody in a melanoma model led to a significant tumor growth inhibition that was 54% higher than that observed with the anti-PD-1 antibody alone. frontiersin.org

LSD1 InhibitorCancer Type ModelledKey In Vivo FindingReference
INCB059872Acute Myeloid Leukemia (AML)Significantly inhibited tumor growth and prolonged median survival. nih.gov
GSK2879552Small Cell Lung Cancer (SCLC)Achieved over 80% tumor growth inhibition in xenograft models. nih.gov
Compound 14Hepatocellular Carcinoma (HepG2)Potently inhibited tumor growth without obvious toxicity. nih.gov
ORY-1001 (Iadademstat)MelanomaCombination with anti-PD-1 therapy significantly enhanced tumor growth inhibition. frontiersin.org
HCI-2509Lung Adenocarcinoma (LUAD)Resulted in significantly lower tumor formation and progression, independent of EGFR or KRAS mutation status. nih.gov

Modulation of Leukemic Stem Cell Growth

A critical aspect of cancer therapy is the eradication of cancer stem cells, which are responsible for tumor initiation, maintenance, and relapse. LSD1 has been identified as a key regulator of leukemic stem cell (LSC) function. researchgate.net

Pharmacological and genetic inhibition of LSD1 has been shown to reduce LSC potential and impair AML cell engraftment in mice. nih.gov In preclinical studies, the LSD1 inhibitor iadademstat was shown to reduce the leukemic stem cell burden and promote differentiation. aacrjournals.org Similarly, the inhibitor INCB059872 was found to be efficacious in preclinical mouse models by inducing the differentiation of leukemic stem and progenitor cells. aacrjournals.org This process involves inducing early hematopoietic progenitors (CD34+/CD38-) to differentiate into more committed multipotent progenitors (CD34+/CD38+), which then give rise to specific cell lineages. aacrjournals.org By promoting differentiation, LSD1 inhibition leads to a decrease in the self-renewal and proliferation potential of LSCs. researchgate.net

Influence on Tumor Microenvironment Components

The tumor microenvironment (TME) plays a crucial role in tumor progression and response to therapy. LSD1 inhibition has been shown to modulate the TME, rendering it less immunosuppressive and more responsive to anti-tumor immune attacks. nih.govnih.gov

Targeting LSD1 can effectively turn immunologically "cold tumors" into "hot tumors" by enhancing immune cell infiltration and function. nih.gov Key effects of LSD1 inhibition on TME components include:

CD8+ T Cells: LSD1 inhibition promotes the infiltration of tumor-killing CD8+ T cells into the tumor. nih.govthno.org

Natural Killer (NK) Cells: LSD1 inhibitors can induce the expression of ligands on tumor cells that activate NK cells, thereby enhancing their ability to lyse malignant cells. nih.gov In models of diffuse intrinsic pontine glioma (DIPG), pre-treatment of cancer cells with catalytic LSD1 inhibitors increased their lysis by NK cells. researcher.life

Dendritic Cells (DCs): In myelodysplastic syndromes (MDS), LSD1 inhibition can restore the expression of the transcription factor IRF8, promoting the differentiation of conventional dendritic cells (cDCs), which are critical for initiating anti-tumor immune responses. thno.org

Cancer-Associated Fibroblasts (CAFs): LSD1 inhibition has been observed to decrease the proportion of CAFs, which are known to create a supportive environment for tumor growth and immunosuppression. thno.org

TME ComponentEffect of LSD1 InhibitionMechanism/OutcomeReference
CD8+ T CellsIncreased InfiltrationEnhances direct tumor cell killing. nih.govthno.org
Natural Killer (NK) CellsEnhanced ActivityUpregulates activating ligands on tumor cells, leading to increased lysis. nih.govresearcher.life
Dendritic Cells (DCs)Promotes DifferentiationRestores IRF8 expression, leading to improved antigen presentation. thno.org
Cancer-Associated Fibroblasts (CAFs)Decreased ProportionReduces immunosuppressive signals and extracellular matrix remodeling. thno.org

Effects on Neurodegeneration Progression in Tauopathy Models

In the context of neurodegenerative diseases, the role of LSD1 is complex. In tauopathies, such as Alzheimer's disease, pathological tau protein has been found to sequester LSD1 in the cytoplasm of neurons. pnas.org This mislocalization leads to the depletion of LSD1 from the nucleus, where it is required for neuronal survival. pnas.orgnih.govnih.gov

This sequestration itself acts as a form of LSD1 inhibition within the nucleus, contributing directly to tau-mediated neurodegeneration. pnas.orgnih.gov Animal model studies have provided functional data supporting this mechanism:

Conversely, overexpressing LSD1 in the hippocampus of these mice, even after the formation of pathology, was sufficient to significantly delay neurodegeneration. pnas.orgnih.gov

These findings suggest that the pathological inhibition of LSD1 function via sequestration is a key driver of neuronal death in tauopathies, positioning the restoration of nuclear LSD1 function as a potential therapeutic goal. nih.govbiorxiv.org

Prevention of Tumor Growth in Early-Stage Lesions

Targeting oncogenic pathways at the pre-malignant stage is a promising strategy for cancer prevention. Recent research has highlighted the potential of LSD1 inhibition in halting the progression of early-stage lesions.

A study focusing on oral squamous cell carcinoma (OSCC) demonstrated that LSD1 is a pivotal epigenetic regulator in the transition from preneoplastic lesions to invasive cancer. news-medical.net Using both genetic models and the pharmacological LSD1 inhibitor SP2509 (Seclidemstat), researchers found that inhibiting LSD1 activity effectively reversed the progression of OSCC preneoplasia in animal models. news-medical.net This intervention not only halted tumor growth but also restored critical immune responses by enhancing the infiltration of immune cells into the lesion. news-medical.net These findings suggest that targeting LSD1 could be a viable therapeutic strategy to prevent the development of malignant tumors from precursor lesions. news-medical.net

Broader Research Strategies Utilizing LSD1 Inhibition

The preclinical findings for LSD1 inhibitors have paved the way for broader research strategies that leverage their unique mechanisms of action. A primary strategy involves using LSD1 inhibitors in combination therapies to enhance the efficacy of other treatments and overcome resistance. For example, by modulating the tumor microenvironment, LSD1 inhibition can sensitize tumors to immune checkpoint blockade therapies, such as anti-PD-1. frontiersin.orgnih.gov

Another approach is to combine LSD1 inhibitors with other epigenetic modifiers or targeted agents to achieve synergistic anti-tumor effects. Preclinical studies have shown that dual inhibition of LSD1 and mTORC1 enhances differentiation in AML models, suggesting a potential combination for treating minimal residual disease. nih.gov LSD1 inhibitors are also being investigated for their ability to sensitize cancer cells to differentiation-inducing agents like all-trans retinoic acid (ATRA). nih.gov

Beyond oncology, LSD1 inhibition is being explored for non-cancer applications. In preclinical models of sickle cell disease, LSD1 inhibitors like RN-1 , GSK-LSD1 , and OG-L002 have been shown to induce the synthesis of fetal hemoglobin (HbF), which can ameliorate the pathophysiology of the disease. ashpublications.orgresearchgate.net This demonstrates the potential for LSD1-targeted therapies in genetic disorders by modulating gene expression programs.

Combination Research Approaches

Preclinical studies often explore the synergistic effects of combining targeted therapies. However, specific research investigating this compound in combination with other anticancer agents is not extensively documented in the current body of scientific literature.

There is a notable lack of specific preclinical data examining the combination of this compound with All-Trans Retinoic Acid (ATRA). While the broader strategy of combining LSD1 inhibitors with ATRA has been explored in myeloid malignancies to induce differentiation, studies focusing specifically on this compound are not available in the reviewed literature. researchgate.netfrontiersin.org

The combination of LSD1 inhibitors and Histone Deacetylase (HDAC) inhibitors is a recognized approach in preclinical cancer research, as both enzyme classes are often part of the same repressive complexes. plos.orgnih.govmdpi.com Despite this, dedicated studies detailing the effects of combining this compound with HDAC inhibitors in preclinical models have not been identified in the available literature.

The dual targeting of LSD1 and EZH2 is an emerging therapeutic strategy. bioworld.complos.orgnih.gov However, preclinical research focused specifically on the combined application or synergistic effects of this compound with EZH2 inhibitors is not present in the reviewed scientific papers.

LSD1 inhibition has been shown to enhance tumor immunogenicity, providing a strong rationale for combination with immunotherapy. nih.govnih.govmdpi.com This has led to investigations of various LSD1 inhibitors with immune checkpoint blockades like anti-PD-(L)1 therapy. researchgate.net Nevertheless, specific preclinical trials or studies documenting the use of this compound in conjunction with any immunotherapy agents, including PD-(L)1 blockade or CAR-T cells, could not be found in the available research.

LSD1's Role in Modulating Tumor Immunogenicity

The role of LSD1 in suppressing antitumor immunity is well-established. Inhibition of LSD1 can increase the expression of tumor-associated antigens and endogenous retroviral elements, leading to a dsRNA stress response and activation of type I interferon signaling. researchgate.netnih.govnih.gov This cascade enhances T cell infiltration and can sensitize tumors to immune checkpoint inhibitors. nih.govmdpi.com While these mechanisms are attributed to the general class of LSD1 inhibitors, specific studies detailing the impact of this compound on tumor immunogenicity have not been published.

Investigation of LSD1's Non-Demethylase Scaffolding Functions

Beyond its catalytic activity, LSD1 possesses critical non-demethylase functions, acting as a scaffold to assemble and stabilize protein complexes that regulate gene expression. jove.comnih.gov This scaffolding role is crucial in various cellular processes, including hematopoietic development and the function of certain oncogenic drivers. nih.gov Research into LSD1's scaffolding function is an active area, but investigations specifically utilizing this compound to probe or target these non-catalytic roles are not described in the current scientific literature.

Compound Names

Compound Name
All-Trans Retinoic Acid
CAR-T cells
Enhancer of Zeste Homolog 2
Histone Deacetylase
This compound
PD-1

Structure-Activity Relationship (SAR) Studies of LSD1 Inhibitors

The development of potent and selective LSD1 inhibitors has been heavily guided by structure-activity relationship (SAR) studies. These investigations explore how the chemical structure of a compound influences its biological activity. A significant portion of LSD1 inhibitors are derived from the monoamine oxidase inhibitor tranylcypromine (TCP), which itself is a weak, non-selective inhibitor of LSD1. nih.gov

Tranylcypromine (TCP)-Based Inhibitors:

Extensive SAR studies have focused on modifying the TCP scaffold to enhance potency and selectivity for LSD1 over related monoamine oxidases (MAO-A and MAO-B). These inhibitors act irreversibly by forming a covalent adduct with the flavin adenine (B156593) dinucleotide (FAD) cofactor in the enzyme's active site. frontiersin.org Modifications to the phenyl ring and the amino group of TCP have yielded some of the most potent LSD1 inhibitors to date.

For instance, the introduction of a cyclopropylamine (B47189) core is a common feature among many potent LSD1 inhibitors. nih.gov The SAR of these compounds reveals that the nature of the substituent on the phenyl ring and the linker to the amino group significantly impacts activity.

Below is an interactive data table summarizing the activity of selected TCP-based LSD1 inhibitors.

CompoundLSD1 IC50Notes
TranylcypromineWeak µM activityNon-selective MAO inhibitor
ORY-1001 (Iadademstat)18 nMHighly potent and selective, in clinical trials for AML and solid tumors. frontiersin.org
GSK2879552Potent nM activityIn clinical trials.
INCB059872Potent nM activityIn clinical trials.

Non-TCP Based and Reversible Inhibitors:

While covalent inhibitors have dominated the clinical landscape, there is growing interest in developing reversible LSD1 inhibitors to potentially offer different safety and efficacy profiles. SAR studies in this area have explored various chemical scaffolds. For example, aminothiazole-based compounds have been developed as reversible LSD1 inhibitors, with SAR studies guiding the optimization of a fragment hit to yield compounds with micromolar inhibitory activities.

Another class of compounds includes benzohydrazide (B10538) derivatives. Through structure-based optimization, compounds in this series have achieved IC50 values in the low nanomolar range and have demonstrated the ability to inhibit the proliferation of various breast cancer cell lines.

The following table provides data on various classes of LSD1 inhibitors and their reported activities.

Compound ClassExample CompoundLSD1 IC50/KiMechanism
Propargylamine DerivativesCompound 41Ki = 0.107 µMCovalent, Irreversible
Benzohydrazide DerivativesCompound 55IC50 = 0.014 µMReversible
Phenyl Oxazole DerivativesCompound 58IC50 = 9.5 µMNot specified

The exploration of diverse chemical scaffolds continues to be a key focus of research. Peptide-based inhibitors designed from the N-terminus of SNAIL1, a protein that interacts with LSD1, have also been investigated. Truncation and amino acid substitution studies of these peptides have helped to elucidate the key residues required for potent LSD1 inhibition.

Future Directions and Research Opportunities

Further Elucidation of LSD1's Complex Regulatory Mechanisms

LSD1's activity and function are subject to complex regulatory mechanisms, including post-translational modifications (PTMs) such as phosphorylation, acetylation, ubiquitination, methylation, SUMOylation, and S-nitrosylation, which influence its enzymatic activity, localization, and stability. news-medical.neteurekalert.org Alternative splicing also contributes to the functional plasticity of LSD1, notably through the generation of isoforms like neuroLSD1, which acts as a dominant-negative regulator of LSD1 in neurons. unimi.itwikipedia.org LSD1 also interacts with various protein complexes, including the CoREST complex, allowing it to function as both a transcriptional activator and repressor depending on the cellular and genetic context. news-medical.neteurekalert.orgptglab.comnih.govcellsignal.com

Future research utilizing LSD1-IN-C26 could focus on dissecting how inhibiting LSD1 impacts these complex regulatory networks. Studies could investigate how reversible inhibition by compounds like this compound affects LSD1's interaction with binding partners, its PTM status, and the expression or function of alternatively spliced isoforms. Understanding these intricate relationships at a molecular level will be crucial for fully appreciating the consequences of LSD1 inhibition and for optimizing therapeutic strategies.

Advancements in Screening Methodologies for LSD1 Inhibitors

The development of potent and selective LSD1 inhibitors necessitates efficient screening methodologies. While various methods exist, there is a continuous need for advancements to identify novel chemical scaffolds and characterize their inhibitory profiles comprehensively. frontiersin.orgnih.gov

This compound, as a known LSD1 inhibitor with a defined chemical structure and reversible mechanism hodoodo.comresearchgate.netresearchgate.net, can serve as a reference compound in the development and validation of new high-throughput screening assays. Its use in competitive binding assays or enzymatic activity measurements can help benchmark the potency and selectivity of newly identified compounds. Furthermore, structure-activity relationship (SAR) studies based on the news-medical.netnih.goveurekalert.orgtriazolo[1,5-a]pyrimidine scaffold of this compound could guide the rational design of more effective inhibitors with improved pharmacokinetic properties and reduced off-target effects. researchgate.net

Exploration of this compound as a Potent Preclinical Tool in Diverse Disease Models

LSD1 is implicated in a wide range of diseases, including various cancers, neurological disorders, metabolic diseases, and inflammatory conditions. news-medical.neteurekalert.orgnih.govnih.govoryzon.comnih.govoryzon.com LSD1 inhibitors are being explored as potential therapeutic agents in many of these areas. news-medical.neteurekalert.org

This compound holds promise as a preclinical tool to investigate the role of LSD1 in diverse disease models. Given its reversible inhibition of LSD1 researchgate.netresearchgate.net, it can be used in cell culture systems and animal models to study the phenotypic consequences of LSD1 inhibition. This includes exploring its effects on cell proliferation, differentiation, migration, and apoptosis in cancer models nih.govnih.govbjournal.orgfrontiersin.org, its impact on neuronal function and survival in neurodegenerative or neuropsychiatric disease models nih.govoryzon.comoryzon.com, and its potential involvement in metabolic or inflammatory pathways. news-medical.neteurekalert.orgnih.govoryzon.com While specific preclinical data for this compound in these models may not be extensively published yet, its characterization as an LSD1 inhibitor provides a strong rationale for such investigations.

Deepening Understanding of LSD1's Role in Cancer Stemness and Drug Resistance Mechanisms

LSD1 has been strongly linked to the maintenance of cancer stem cells (CSCs) and the development of drug resistance in various malignancies, including acute myeloid leukemia (AML), breast cancer, and colorectal cancer. nih.govresearchgate.netnih.govnih.govbjournal.orgfrontiersin.orgmdpi.comresearchgate.netmdpi.comgoogleapis.comfrontiersin.org LSD1 inhibition has shown promise in reducing cancer stemness properties and overcoming resistance to conventional therapies. nih.govresearchgate.netbjournal.orgfrontiersin.orgmdpi.com

This compound can be utilized to further investigate the precise mechanisms by which LSD1 contributes to cancer stemness and drug resistance. Studies could use this compound to explore its effects on CSC populations, their self-renewal capacity, and their sensitivity to standard chemotherapy or targeted agents in various cancer types. Research could also delve into how this compound influences the epigenetic landscape and gene expression profiles associated with stemness and resistance, potentially identifying specific downstream targets or pathways affected by LSD1 inhibition. bjournal.orgmdpi.comaacrjournals.org

Neuroepigenetic Research and Therapeutic Target Validation

Neuroepigenetics, the study of epigenetic modifications in the nervous system, is a rapidly growing field. LSD1 plays a significant role in neurodevelopment, neuronal plasticity, and is implicated in neurological and neuropsychiatric disorders. news-medical.neteurekalert.orgunimi.itwikipedia.orgptglab.comnih.govnih.govoryzon.comactivemotif.com The neuron-specific isoform, neuroLSD1, highlights the specialized functions of LSD1 in the brain. unimi.itwikipedia.org

This compound can serve as a valuable tool in neuroepigenetic research. Its application in neuronal cell cultures or animal models can help elucidate the specific functions of LSD1 in regulating neuronal gene expression, synaptic plasticity, and behavior. Researchers could use this compound to investigate the therapeutic potential of LSD1 inhibition in models of neurodegenerative diseases, psychiatric disorders, or neurodevelopmental conditions linked to LSD1 dysregulation. nih.govoryzon.comoryzon.com Comparative studies with inhibitors targeting different aspects of LSD1 activity or different isoforms could further refine our understanding of LSD1's role in the nervous system and validate it as a therapeutic target for specific neurological conditions.

Targeting LSD1 for Precision Medicine Research Strategies

The understanding that LSD1 is overexpressed in various cancers and its inhibition can impact specific oncogenic pathways suggests its potential as a target in precision medicine. news-medical.neteurekalert.orgaacrjournals.orgnih.gov Research is ongoing to identify biomarkers that can predict patient response to LSD1 inhibitors and to explore rational combination therapies. news-medical.neteurekalert.orgoryzon.comfrontiersin.orgmdpi.comaacrjournals.orgexscientia.ai

Q & A

Q. How can researchers confirm LSD1-IN-C26’s target specificity in cellular models?

To validate this compound’s specificity, employ siRNA-mediated knockdown or CRISPR-Cas9 knockout of LSD1 in parallel with inhibitor treatment. Measure changes in histone H3K4me2/me1 levels via Western blot or immunofluorescence. Competitive binding assays using recombinant LSD1 and structurally related demethylases (e.g., LSD2) can further assess selectivity. Include negative controls (e.g., vehicle-treated cells) and positive controls (e.g., known LSD1 inhibitors like TCP) to minimize off-target artifacts .

Q. What are the standard in vitro assays for evaluating this compound’s enzymatic inhibition?

Use fluorometric or colorimetric demethylase activity assays with recombinant LSD1 and dimethylated histone substrates (e.g., H3K4me2). Quantify inhibition kinetics (IC50) via dose-response curves and validate using mass spectrometry to detect demethylation byproducts (e.g., formaldehyde). Ensure assay conditions (pH, cofactors like FAD) mimic physiological environments. Cross-validate results with cellular assays to confirm translational relevance .

Q. Which statistical methods are appropriate for analyzing dose-response data in this compound studies?

Fit dose-response curves using nonlinear regression models (e.g., four-parameter logistic equation) to calculate IC50 values. Apply ANOVA for comparing multiple treatment groups, followed by post-hoc tests (e.g., Tukey’s) to assess significance. Report confidence intervals and p-values to account for variability. For high-throughput screens, use Z-factor metrics to evaluate assay robustness .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported IC50 values for this compound across studies?

Discrepancies may arise from differences in assay substrates (synthetic peptides vs. nucleosomes), enzyme sources (recombinant vs. endogenous), or buffer conditions. Conduct a systematic review of methodologies and replicate key experiments under standardized protocols. Perform meta-analysis to identify confounding variables (e.g., temperature, incubation time) and publish negative results to enhance reproducibility .

Q. What experimental designs are optimal for assessing this compound’s off-target effects in epigenomic studies?

Combine proteome-wide affinity pulldown assays with quantitative mass spectrometry to identify non-target interactions. Integrate transcriptomic profiling (RNA-seq) to detect unintended gene expression changes. Validate findings using orthogonal techniques like CETSA (Cellular Thermal Shift Assay) to confirm direct binding. Cross-reference results with public databases (e.g., ChEMBL) to prioritize high-confidence targets .

Q. How should researchers address contradictory findings in this compound’s impact on chromatin remodeling?

Contradictions in ChIP-seq data (e.g., variable H3K4me2 occupancy at gene promoters) may reflect cell-type specificity or temporal dynamics. Perform time-course experiments and single-cell sequencing to capture heterogeneity. Use integrative analysis tools (e.g., Cistrome) to correlate LSD1 inhibition with other epigenetic marks (e.g., DNA methylation, H3K27ac). Report experimental metadata (e.g., cell passage number, antibody lot) to enable cross-study comparisons .

Q. What strategies enhance the translational relevance of preclinical studies using this compound?

Utilize patient-derived xenograft (PDX) models or organoids to mimic tumor microenvironments. Combine this compound with standard therapies (e.g., chemotherapy, immunotherapy) to evaluate synergies. Monitor pharmacodynamic biomarkers (e.g., plasma H3K4me2 levels) in vivo. Adhere to FAIR data principles by sharing raw omics datasets in repositories like GEO or PRIDE .

Methodological Considerations

  • Data Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize unresolved questions. Use PICO frameworks to structure hypotheses and mitigate bias .
  • Reproducibility : Document protocols in adherence to ARRIVE guidelines. Include reagent catalog numbers, instrument settings, and software versions .
  • Ethical Compliance : For in vivo studies, obtain ethics committee approval and adhere to 3R principles (Replacement, Reduction, Refinement) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.